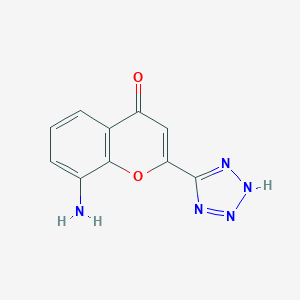

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one

Descripción general

Descripción

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an amino group, a tetrazole ring, and a chromenone backbone. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one involves multiple steps. One common method includes the following steps :

Preparation of N-(3-acetyl-2-hydroxyphenyl)-acetamide: This involves the reaction of 3-amino-2-hydroxyacetophenone with acetyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide at low temperatures (0-5°C).

Formation of the final product: The intermediate is then reacted with 1H-tetrazol-5-carboxylic acid ethyl ester in the presence of sodium methoxide or potassium tert-butoxide and dimethyl sulfoxide (DMSO) at elevated temperatures (80-85°C).

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and aims to maximize yield and minimize reaction steps .

Análisis De Reacciones Químicas

Types of Reactions

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the tetrazole ring or the chromenone backbone.

Substitution: The amino group and the tetrazole ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the chromenone or tetrazole rings .

Aplicaciones Científicas De Investigación

Chemistry

-

Synthesis Intermediate : This compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the creation of diverse derivatives.

Reaction Type Common Reagents Products Oxidation Potassium permanganate, hydrogen peroxide Quinone derivatives Reduction Sodium borohydride, lithium aluminum hydride Modified tetrazole or chromenone structures Substitution Alkyl halides, acyl chlorides Functionalized derivatives

Biology

-

Antimicrobial Activity : Research indicates that 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness using the agar well diffusion method:

These findings suggest comparable efficacy to standard antibiotics against Gram-negative bacteria and moderate activity against Gram-positive bacteria.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (µg/mL) Pseudomonas aeruginosa 18.3 - 24.6 0.49 - 3.9 Escherichia coli 18.3 - 24.6 0.49 - 3.9 Salmonella typhimurium 23.4 - 26.4 Not specified Methicillin-resistant Staphylococcus aureus (MRSA) 20.6 - 21.3 1.95 - 3.9 - Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells through caspase activation and disruption of tubulin polymerization, leading to G2/M cell cycle arrest.

Medicine

- Pharmaceutical Applications : Notably, this compound is a key intermediate in the synthesis of pharmaceutical agents such as Pranlukast, which is used to treat bronchial asthma. Its unique structure allows for modifications that enhance therapeutic efficacy.

Industry

- Material Science : The distinctive properties of this compound make it valuable in developing new materials and chemical processes, particularly in the field of specialty chemicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of the compound for their antimicrobial activity against bacterial and fungal strains. Specific substitutions on the chromenone scaffold were found to significantly enhance activity, underscoring the importance of structural modifications.

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that certain derivatives could inhibit formyl peptide receptor-1 (FPR-1), contributing to anti-inflammatory and anticancer properties by modulating immune responses.

Mecanismo De Acción

The mechanism of action of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The amino group and the tetrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

8-Amino-2-(1H-tetrazol-5-yl)-2,3-dihydrochromen-4-one: This compound has a similar structure but differs in the degree of saturation of the chromenone ring.

8-Amino-6-methoxyquinoline-tetrazole hybrids: These compounds have a quinoline backbone instead of a chromenone and exhibit different biological activities.

Uniqueness

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .

Actividad Biológica

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is a hybrid compound that incorporates both chromen-4-one and tetrazole functionalities. This unique structure has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group, a tetrazole moiety, and a chromen-4-one core, which contribute to its diverse reactivity and biological activities.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various human pathogens using the agar well diffusion method. The results indicated that several derivatives of this compound demonstrated notable antibacterial activity:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 18.3 - 24.6 | 0.49 - 3.9 |

| Escherichia coli | 18.3 - 24.6 | 0.49 - 3.9 |

| Salmonella typhimurium | 23.4 - 26.4 | Not specified |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 20.6 - 21.3 | 1.95 - 3.9 |

These findings suggest that the compound has comparable efficacy to standard antibiotics against Gram-negative bacteria and moderate activity against Gram-positive bacteria .

Cytotoxic Activity

The cytotoxic effects of this compound were assessed on several human cancer cell lines, including HCT-116 (colon carcinoma), HepG-2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and A549 (alveolar basal epithelial carcinoma). The results are summarized in the following table:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.08 - 1.48 |

| HepG-2 | Not specified |

| MCF-7 | Not specified |

| A549 | Not specified |

The IC50 values indicate that the compound exhibits potent cytotoxicity against colon cancer cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound induces cytotoxicity involves apoptosis pathways, particularly through caspase activation and the disruption of tubulin polymerization. This leads to G2/M cell cycle arrest in cancer cells . Additionally, studies have indicated that certain derivatives can inhibit formyl peptide receptor-1 (FPR-1), which may further contribute to their anti-inflammatory and anticancer properties .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers evaluating various derivatives of the compound, it was found that specific substitutions on the chromenone scaffold significantly enhanced antimicrobial activity against both bacterial and fungal strains. The study highlighted the importance of structural modifications in optimizing biological activity .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound revealed that it could effectively inhibit tumor growth in vitro, with significant reductions in cell viability observed in treated cells compared to controls . This reinforces the therapeutic potential of this compound as a candidate for further development in cancer therapy.

Propiedades

IUPAC Name |

8-amino-2-(2H-tetrazol-5-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10/h1-4H,11H2,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZQAIJMONCDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474135 | |

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110683-22-2 | |

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.